molecular formula C8H9NO3 B1599129 3-Hydroxy-4-methoxybenzaldehyde oxime CAS No. 51673-94-0

3-Hydroxy-4-methoxybenzaldehyde oxime

Cat. No.: B1599129
CAS No.: 51673-94-0
M. Wt: 167.16 g/mol
InChI Key: OFECAPSGCJMTFT-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxybenzaldehyde oxime: is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime group, and it also contains hydroxy and methoxy substituents on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methoxybenzaldehyde oxime typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in methanol at room temperature, yielding a mixture of E and Z isomers .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the laboratory synthesis methods can be scaled up for industrial purposes. The key steps involve the preparation of 3-hydroxy-4-methoxybenzaldehyde followed by its conversion to the oxime derivative.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Hydroxy-4-methoxybenzaldehyde oxime can undergo oxidation reactions to form corresponding nitriles or amides.

    Reduction: The oxime group can be reduced to an amine group under suitable conditions.

    Substitution: The hydroxy and methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzonitrile or benzamide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 3-Hydroxy-4-methoxybenzaldehyde oxime is used as a starting material in the synthesis of various organic compounds, including Schiff bases and other derivatives .

Industry: In the industrial sector, this compound is used in the synthesis of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methoxybenzaldehyde oxime involves its ability to form stable complexes with metal ions and participate in various chemical reactions. The oxime group can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The hydroxy and methoxy groups on the benzene ring can also influence the reactivity of the compound by donating electron density to the ring, making it more reactive towards electrophiles .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-4-methoxybenzaldehyde oxime is unique due to the presence of both hydroxy and methoxy groups on the benzene ring along with the oxime group

Properties

IUPAC Name

5-(hydroxyiminomethyl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8-3-2-6(5-9-11)4-7(8)10/h2-5,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFECAPSGCJMTFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402489
Record name Benzaldehyde, 3-hydroxy-4-methoxy-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51673-94-0
Record name Benzaldehyde, 3-hydroxy-4-methoxy-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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